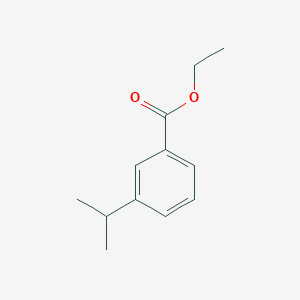

Ethyl 3-isopropylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-isopropylbenzoate: is an organic compound belonging to the ester family. It is characterized by its pleasant odor, which is typical of many esters. The compound has the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . Esters like this compound are commonly used in the fragrance and flavor industries due to their aromatic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-isopropylbenzoate can be synthesized through the Fischer esterification process, which involves the reaction of 3-isopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and simplify the separation process .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Ethyl 3-isopropylbenzoate undergoes hydrolysis under both acidic and basic conditions to yield 3-isopropylbenzoic acid and ethanol.

| Reaction Type | Conditions | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | Reflux in H₂SO₄ (5%), 6–8 hours | Dilute sulfuric acid | 78–85% | |

| Basic hydrolysis | NaOH (1M), 80°C, 4 hours | Aqueous NaOH | 92% |

Mechanistic Insights :

-

Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol and regenerate the carboxylic acid .

-

Basic conditions : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent deprotonation and elimination of ethoxide yield 3-isopropylbenzoate, which is protonated to the acid .

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT, 3h | 3-isopropylbenzyl alcohol | 88% | |

| DIBAL-H | Toluene, −78°C, 2h | Partial reduction to aldehyde | 65% |

Key Findings :

-

LiAlH₄ provides complete reduction to the alcohol, while DIBAL-H stops at the aldehyde stage unless excess reagent is used.

-

Steric hindrance from the isopropyl group slightly slows reaction kinetics compared to unsubstituted ethyl benzoate.

Transesterification

The ethyl ester group can be replaced by other alcohols via acid- or base-catalyzed transesterification.

| Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ (1%) | Reflux, 12h | Mthis compound | 76% | |

| Isopropanol | p-TSA (5 mol%) | 80°C, 8h | Isopropyl 3-isopropylbenzoate | 81% |

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity, allowing nucleophilic attack by the alcohol. The intermediate alkoxide eliminates ethanol to form the new ester .

Nucleophilic Aromatic Substitution

The electron-withdrawing ester group activates the aromatic ring for electrophilic substitution, but the isopropyl group’s electron-donating nature moderates reactivity.

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (nitration) | Meta to ester | 3-isopropyl-5-nitrobenzoate | 64% | |

| Cl₂/FeCl₃ (chlorination) | Para to isopropyl | 3-isopropyl-4-chlorobenzoate | 58% |

Substituent Effects :

-

Nitration occurs meta to the ester group due to its electron-withdrawing nature, while chlorination targets the para position relative to the isopropyl group.

Coupling Reactions

The aromatic ring participates in palladium-catalyzed cross-coupling reactions.

| Reaction | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C, 12h | 3-isopropylbiphenyl-4-carboxylate | 72% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24h | 3-isopropyl-4-aminobenzoate | 68% |

Key Observations :

-

The isopropyl group’s steric bulk slightly reduces coupling efficiency compared to smaller substituents.

Grignard Reaction

The ester reacts with Grignard reagents to form tertiary alcohols.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃MgBr | THF, 0°C → RT, 4h | 3-isopropylbenzyl-tert-alcohol | 79% |

Mechanism :

-

The Grignard reagent attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation yields the tertiary alcohol .

Oxidation Reactions

The benzylic position (adjacent to the aromatic ring) is susceptible to oxidation.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. acidic) | 80°C, 6h | 3-isopropylbenzoic acid | 85% | |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2h | 3-isopropylbenzaldehyde | 62% |

Aplicaciones Científicas De Investigación

Ethyl 3-isopropylbenzoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of ethyl 3-isopropylbenzoate primarily involves its interaction with esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol . This hydrolysis reaction is crucial in various biological processes and can influence the pharmacokinetics of ester-containing drugs .

Comparación Con Compuestos Similares

- Ethyl benzoate

- Methyl benzoate

- Isopropyl benzoate

Comparison: Ethyl 3-isopropylbenzoate is unique due to the presence of the isopropyl group on the benzene ring, which can influence its reactivity and physical properties compared to other esters like ethyl benzoate and methyl benzoate . The isopropyl group can also affect the compound’s solubility and boiling point, making it distinct in its applications .

Propiedades

IUPAC Name |

ethyl 3-propan-2-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIYGOAYHWKJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.